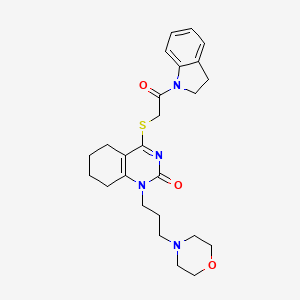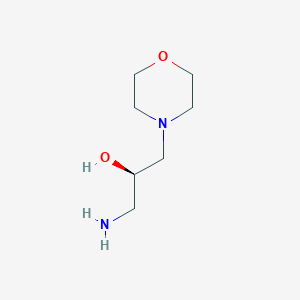
(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol
Descripción general
Descripción
Synthesis Analysis
“(2R)-1-amino-3-(morpholin-4-yl)propan-2-ol” can be synthesized by different methods, including asymmetric synthesis, resolution of racemic mixture, and chemoenzymatic methods . Asymmetric synthesis is the most common method used to obtain the (2R)-enantiomer. Different chiral catalysts such as chiral auxiliary, chiral ligands or enzymes can be used for the synthesis.Molecular Structure Analysis
The molecule has a molecular mass of 145.20 g/mol. The InChI Key is YAXQOLYGKLGQKA-SSDOTTSWSA-N.Chemical Reactions Analysis
New arylcarbamates and arylcarbamothioates were synthesized by reactions of 1-(alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ols with aryl isocyanates and aryl isothiocyanates .Aplicaciones Científicas De Investigación
Synthesis of Tertiary Amines and Corrosion Inhibition
(Gao, Liang, & Wang, 2007) investigated the synthesis of tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and their role as inhibitors for carbon steel corrosion. These compounds proved effective in retarding anodic dissolution of iron, indicating potential applications in corrosion prevention.
Biological Properties and Anticonvulsive Activity
(Papoyan et al., 2011) synthesized new compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and found them to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, highlighting their potential in medical applications.
Chemoenzymatic Synthesis for Analgesic Development
(Borowiecki, 2022) demonstrated the chemoenzymatic synthesis of a novel compound using 1-(morpholin-4-yl)propan-2-ol. This research aimed at developing potent and safer analgesics, suggesting applications in pharmaceutical synthesis.
Antitumor Activity
(Isakhanyan et al., 2016) explored the antitumor activity of tertiary aminoalkanols including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. These compounds showed potential as biologically active compounds for cancer treatment.
Brass Corrosion Inhibition
(Liang & Gao, 2007) studied the use of β-amino-alcohol derivatives, including 1-morpholin-4-yl-propan-2-ol (MP), as corrosion inhibitors for brass in simulated atmospheric water, indicating their potential in protecting metal surfaces.
In Silico Analysis and Antibacterial Screening
(Mali et al., 2019) synthesized a compound involving 1,2,5-thiadiazole derivative with morpholino-1,2,5-thiadiazol-3-yl)oxy) propan-2-ol. This study highlights the compound's potential in antibacterial applications.
Adrenolytic Activity and Cardiovascular Applications
(Groszek et al., 2009) investigated compounds including 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol for their adrenolytic properties, indicating their potential use in treating cardiovascular diseases.
Propiedades
IUPAC Name |
(2R)-1-amino-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPOQDTHDLUGE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Amino-3-morpholinopropan-2-ol | |
CAS RN |
452105-38-3 | |
| Record name | 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

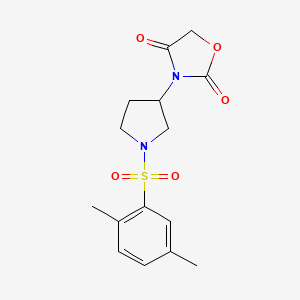
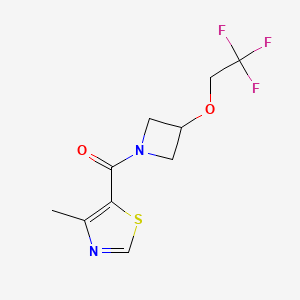
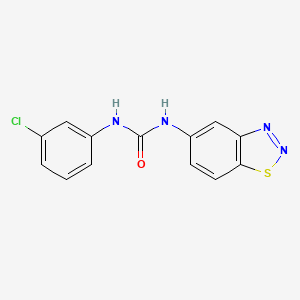
![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)
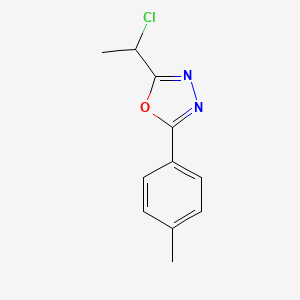
![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)
![(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2633904.png)
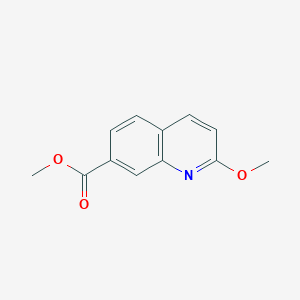
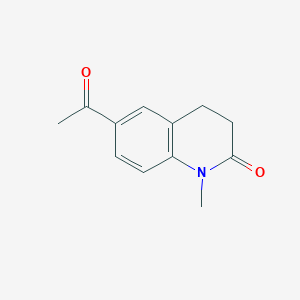
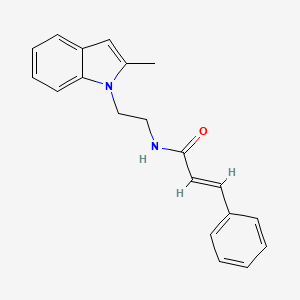
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
